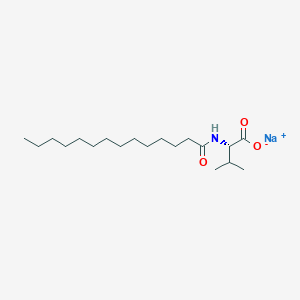
Sodium N-tetradecanoyl-L-valinate
描述
Sodium N-tetradecanoyl-L-valinate is a surfactant derived from amino acids, specifically valine. It is known for its biodegradability and low toxicity, making it an attractive option for various industrial and domestic applications. This compound is part of the N-acyl amino acid surfactants family, which are valued for their ability to form micelles and other self-assembled structures .
准备方法
Synthetic Routes and Reaction Conditions: Sodium N-tetradecanoyl-L-valinate can be synthesized through the acylation of L-valine with tetradecanoic acid, followed by neutralization with sodium hydroxide. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the valine and tetradecanoic acid. The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified through crystallization or chromatography techniques to ensure high purity .
化学反应分析
Types of Reactions: Sodium N-tetradecanoyl-L-valinate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the amide bond can be hydrolyzed to yield L-valine and tetradecanoic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of carboxylic acids or ketones.
Substitution: The sodium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Ion-exchange resins or solutions containing the desired cation.
Major Products:
Hydrolysis: L-valine and tetradecanoic acid.
Oxidation: Carboxylic acids or ketones derived from the alkyl chain.
Substitution: Sodium is replaced by another cation, forming a new salt.
科学研究应用
Sodium N-tetradecanoyl-L-valinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other nanostructures due to its ability to stabilize colloidal dispersions.
Biology: Employed in the study of membrane proteins and liposomes, as it can mimic the natural lipid environment.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers due to its surfactant properties
作用机制
The primary mechanism of action of Sodium N-tetradecanoyl-L-valinate is its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The compound interacts with lipid bilayers, enhancing the permeability of membranes and facilitating the transport of molecules across them. The molecular targets include lipid membranes and hydrophobic compounds, while the pathways involved are related to micelle formation and membrane interaction .
相似化合物的比较
- Sodium N-dodecanoyl-L-valinate
- Sodium N-hexadecanoyl-L-valinate
- Sodium N-octadecanoyl-L-valinate
Comparison: Sodium N-tetradecanoyl-L-valinate is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance enhances its ability to form stable micelles and interact with lipid membranes. Compared to shorter or longer alkyl chain analogs, this compound offers optimal properties for applications requiring moderate hydrophobic interactions and effective surfactant behavior .
属性
IUPAC Name |
sodium;(2S)-3-methyl-2-(tetradecanoylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO3.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(21)20-18(16(2)3)19(22)23;/h16,18H,4-15H2,1-3H3,(H,20,21)(H,22,23);/q;+1/p-1/t18-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZXDXQVDXVCCC-FERBBOLQSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



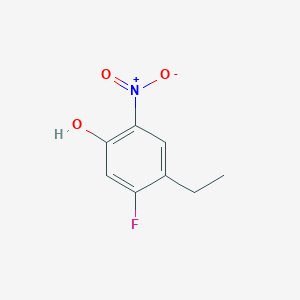
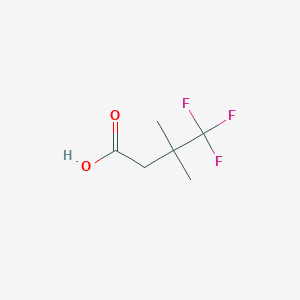

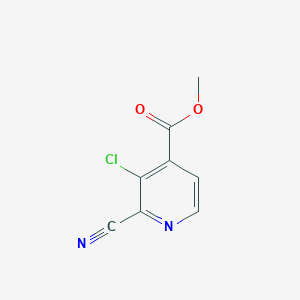
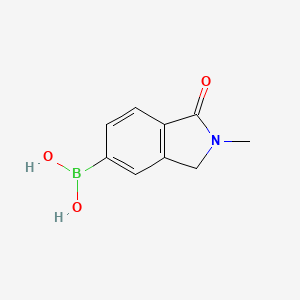
![2-[3-(Ethanesulfonyl)phenyl]acetic acid](/img/structure/B1429246.png)
![Methyl{[1-methyl-3-(trifluoromethyl)pyrazol-5-yl]methyl}amine](/img/structure/B1429247.png)
![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B1429248.png)

![Ethyl 5-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1429250.png)
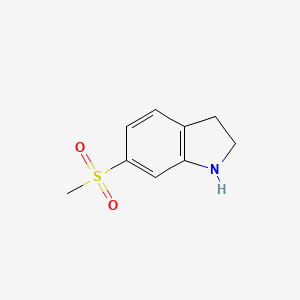

![6-Methyl-2-azaspiro[3.3]heptane](/img/structure/B1429259.png)
